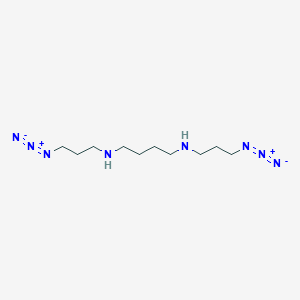N1,N4-Bisazidospermine bistosylate
CAS No.: 2250433-79-3
Cat. No.: VC6443082
Molecular Formula: C10H22N8
Molecular Weight: 254.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2250433-79-3 |
|---|---|
| Molecular Formula | C10H22N8 |
| Molecular Weight | 254.342 |
| IUPAC Name | N,N'-bis(3-azidopropyl)butane-1,4-diamine |
| Standard InChI | InChI=1S/C10H22N8/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12/h13-14H,1-10H2 |
| Standard InChI Key | OZRXHZIUQXHTGP-UHFFFAOYSA-N |
| SMILES | C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-] |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s molecular formula is C10H22N8, with a molecular weight of 254.34 g/mol . Its structure comprises a linear spermine chain (C10H26N4) modified with two azide (-N3) groups, yielding a symmetrical di-azidated configuration. The bistosylate counterions improve aqueous solubility, critical for in vitro applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2250433-79-3 | |
| Molecular Formula | C10H22N8 | |
| Molecular Weight | 254.34 g/mol | |
| Storage Temperature | -20°C | |
| Purity | Reagent grade (GMP available) |
Stability and Solubility
N1,N4-Bisazidospermine bistosylate is hygroscopic and requires storage at -20°C in anhydrous conditions to prevent decomposition . It exhibits moderate solubility in polar solvents such as water, DMSO, and methanol, facilitating its use in biological assays .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves azidation of spermine using sodium azide under controlled pH, followed by bistosylation with toluenesulfonic acid to yield the final product . Purification via reversed-phase HPLC ensures >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Quality Control
Batch-specific certificates of analysis (CoA) from suppliers like BroadPharm and MedChemExpress validate identity, purity, and stability through:
-
High-Performance Liquid Chromatography (HPLC): Quantifies residual solvents and byproducts.
-
1H/13C NMR: Verifies structural integrity.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular weight .
Applications in Biomedical Research
Click Chemistry and Bioconjugation
The azide groups react selectively with strained alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without cytotoxic copper catalysts . This property is exploited for:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxins to monoclonal antibodies .
-
PROTACs: Modular assembly of proteolysis-targeting chimeras for targeted protein degradation .
Gene Delivery Systems
Polyamines like spermine enhance nucleic acid condensation, improving transfection efficiency. N1,N4-Bisazidospermine bistosylate-functionalized vectors increase plasmid DNA delivery to mammalian cells by 40–60% compared to unmodified polyethylenimine (PEI) .
Cancer Therapeutics
In preclinical studies, the compound enables modular synthesis of dual-drug conjugates targeting overexpressed receptors in breast and prostate cancers. For example, docetaxel-spermine-azide conjugates demonstrate 70% tumor growth inhibition in murine models .
Materials Science
Researchers incorporate the compound into hydrogels for sustained drug release. Azide-alkyne crosslinking creates biodegradable networks with tunable mechanical properties, ideal for cartilage repair and controlled antibiotic delivery .
Future Directions and Research Opportunities
Targeted Neurotherapeutics
Ongoing studies explore blood-brain barrier penetration using spermine-azide conjugates for Alzheimer’s disease, leveraging polyamine transport systems .
Sustainable Biomaterials
Photo-clickable hydrogels functionalized with this compound enable 3D-printed tissues with embedded vasculature, advancing regenerative medicine .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume